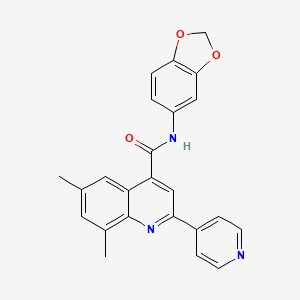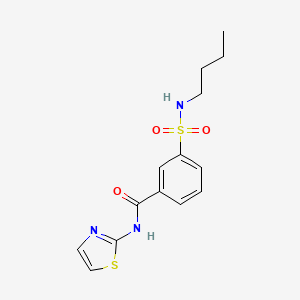![molecular formula C21H17N3O3 B4567164 2-methoxy-3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine](/img/structure/B4567164.png)
2-methoxy-3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine
Overview
Description
2-methoxy-3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine is a useful research compound. Its molecular formula is C21H17N3O3 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.12699141 g/mol and the complexity rating of the compound is 460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Antimicrobial Applications
Anticancer Potential : Some oxadiazole analogues, including those structurally similar to 2-methoxy-3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine, have been tested for antiproliferative activity against various cancer cell lines, showing selective efficacy in inhibiting cancer cell growth. These compounds have shown promising results against leukemia, lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer (Ahsan & Shastri, 2015).
Antimicrobial Properties : Various 1,3,4-oxadiazole derivatives have demonstrated significant antimicrobial activity. This includes potent inhibition of bacterial and fungal growth, suggesting potential applications in treating infections or as preservatives in pharmaceutical formulations (Gaonkar, Rai, & Prabhuswamy, 2006).
Electronic and Material Applications
Organic Light-Emitting Diodes (OLEDs) : Oxadiazole-containing compounds, such as this compound, have been utilized in the development of efficient OLEDs. These compounds serve as hole-blocking materials, enhancing the performance and efficiency of OLEDs (Wang et al., 2001).
Corrosion Inhibition : The 1,3,4-oxadiazole framework has been identified as an effective corrosion inhibitor in various acidic media. This application is crucial for extending the lifespan of metals in industrial settings (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).
Mechanism of Action
Target of Action
The primary targets of the compound “2-methoxy-3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine” are currently unknown
Mode of Action
Without specific information on the compound’s primary targets, it’s challenging to explain its mode of action. It’s likely that the compound interacts with its targets, leading to changes in cellular processes .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors may include pH, temperature, presence of other molecules, and the specific cellular environment.
Future Directions
Properties
IUPAC Name |
5-(2-methoxyphenyl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-25-18-11-7-6-10-15(18)21-23-19(24-27-21)16-12-13-17(22-20(16)26-2)14-8-4-3-5-9-14/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVQWTKRCSDQCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NO2)C3=C(N=C(C=C3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,3-trimethyl-4-oxa-6,9-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),10,12,14-tetraen-5-one](/img/structure/B4567088.png)

![N-[3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-4-HYDROXYNAPHTHALEN-1-YL]-4-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B4567097.png)
![7-Tert-butyl-6-(2-methoxyethyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B4567105.png)
![N-[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-N'-(1-NAPHTHYL)UREA](/img/structure/B4567110.png)
![4-[(isopropyl{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)carbonyl]phenyl acetate](/img/structure/B4567119.png)
![N-cyclohexyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-phenylacetamide](/img/structure/B4567124.png)
![N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE](/img/structure/B4567129.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4567136.png)
![N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)methanesulfonamide](/img/structure/B4567149.png)
![N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4567152.png)

![2-[(4-fluorophenyl)amino]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4567177.png)
![5-(TERT-BUTYL)-N-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE](/img/structure/B4567180.png)
